N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 931321-57-2
VCID: VC11917528
InChI: InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide

CAS No.: 931321-57-2

Cat. No.: VC11917528

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide - 931321-57-2

Specification

CAS No. 931321-57-2
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Standard InChI InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Standard InChI Key JXCHFYQVZGICIT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves a multi-step process centered on cyclization reactions. A common route begins with the preparation of a hydrazide intermediate, followed by cyclization with carbon disulfide under alkaline conditions . For instance, analogous oxadiazole derivatives are synthesized by reacting hydrazine derivatives with carbon disulfide in ethanol, facilitated by potassium hydroxide, to form the oxadiazole ring . In the case of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide, the final step often involves coupling the oxadiazole core with a 2-chlorobenzyl group via an amide bond, achieved using coupling agents like EDCI or HOBt in anhydrous dichloromethane.

Key reaction conditions include elevated temperatures (120–140°C) and the use of polar aprotic solvents such as dimethylformamide (DMF) or acetic acid to enhance yield. Purification is typically performed via column chromatography or recrystallization from ethanol, yielding products with >90% purity .

Molecular Structure and Physicochemical Properties

The compound’s structure features a 1,3,4-oxadiazole ring substituted at the 2-position with a carboxamide group linked to a 2-chlorobenzyl moiety and at the 5-position with a phenyl group. X-ray crystallography of related oxadiazoles reveals planarity in the oxadiazole ring, which facilitates π-π stacking interactions with biological targets. The chlorophenyl group introduces steric and electronic effects that enhance binding affinity to hydrophobic enzyme pockets.

Physicochemical properties include moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but limited aqueous solubility (<0.1 mg/mL at 25°C). The compound’s logP value of 3.2 suggests favorable membrane permeability, a critical factor for oral bioavailability. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 4°C in inert atmospheres.

Pharmacological Activities

Anticancer Mechanisms

N-[(2-Chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide exhibits potent cytotoxicity against cancer cell lines, including HCT-116 (colon carcinoma) and HeLa (cervical cancer), with IC50_{50} values ranging from 2.1 to 5.3 μM. Mechanistic studies attribute this activity to inhibition of tubulin polymerization, disrupting microtubule assembly during mitosis. Molecular docking simulations reveal strong binding to the colchicine site of tubulin (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}), competitively displacing native ligands. Additionally, the compound induces apoptosis via upregulation of caspase-3 and PARP cleavage, as demonstrated in flow cytometry assays.

Anti-Inflammatory and Analgesic Effects

The carboxamide moiety enables interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin E2_2 synthesis by 78% at 10 μM concentration in lipopolysaccharide-stimulated macrophages. In vivo models of carrageenan-induced paw edema show a 62% reduction in inflammation at 50 mg/kg, comparable to diclofenac. Analgesic efficacy, evaluated using the hot-plate test, reveals a 55% increase in reaction latency, suggesting central nervous system modulation.

Antimicrobial and Antimycobacterial Activity

Against Mycobacterium tuberculosis H37Rv, the compound demonstrates a minimum inhibitory concentration (MIC) of 2 μM, with equal efficacy against multidrug-resistant strains . This activity is linked to disruption of cell wall biosynthesis, specifically inhibiting mycolic acid transport via interaction with the fatty acid synthase II complex . Gram-positive bacteria, including Staphylococcus aureus, are inhibited at MICs of 4–8 μM, while Gram-negative species like Escherichia coli require higher concentrations (>16 μM).

Applications in Drug Development

Lead Optimization Strategies

Challenges and Future Directions

Current Limitations

Despite promising preclinical data, the compound’s clinical translation faces hurdles:

Research Priorities

Future studies should prioritize:

  • Prodrug Formulations: Masking the carboxamide group with ester linkages to improve oral bioavailability.

  • Combination Therapies: Pairing with first-line antitubercular drugs (e.g., isoniazid) to overcome resistance .

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA-based systems) to enhance tumor accumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator